molecular formula C17H44O3Si4 B060878 Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- CAS No. 187593-69-7

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-

Cat. No.: B060878
CAS No.: 187593-69-7
M. Wt: 408.9 g/mol
InChI Key: VRFCOIJWJMSSBP-UHFFFAOYSA-N
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Description

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- (CAS 18547-54-1) is a branched organosilicon compound with the molecular formula C₁₇H₃₄O₃Si₄ and a molecular weight of 398.79 g/mol . Its structure features a trisiloxane backbone (Si-O-Si-O-Si) substituted with six methyl groups at terminal positions (1,1,1,5,5,5), an octyl (C₈H₁₇) chain at the central silicon atom (position 3), and a trimethylsilyloxy [(CH₃)₃SiO] group also attached to position 3. This configuration confers surfactant properties, enabling applications in agrochemical adjuvants, coatings, and personal care products .

Notably, trisiloxane surfactants like this compound reduce surface tension significantly, even at low concentrations (e.g., 10% of traditional surfactants), enhancing spreading on hydrophobic surfaces such as plant cuticles . However, studies indicate acute and chronic toxicity to honey bees (Apis mellifera), including impaired learning, increased viral pathogenicity, and larval mortality, particularly when combined with pesticides .

Properties

IUPAC Name

trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H44O3Si4/c1-11-12-13-14-15-16-17-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-17H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFCOIJWJMSSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H44O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431354
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187592-85-4
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Formation of the Trisiloxane Backbone :
    The synthesis begins with 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM), which contains reactive Si-H groups at the central silicon atom. The octyl group (C₈H₁₇) is introduced via hydrosilylation using 1-octene in the presence of a platinum catalyst, such as Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane). The reaction proceeds at 80–100°C under an inert nitrogen atmosphere to prevent oxidation.

  • Silylation of the Hydroxyl Group :
    After introducing the octyl chain, the intermediate undergoes silylation to attach the trimethylsilyloxy [(CH₃)₃SiO] group. This step employs trimethylsilyl chloride (Me₃SiCl) or hexamethyldisilazane (HMDS) as silylating agents, with triethylamine as a base to neutralize HCl byproducts.

Table 1: Hydrosilylation Reaction Conditions

ParameterValue/RangeCatalystYield (%)
Temperature80–100°CKarstedt’s (5 ppm)85–92
Reaction Time4–6 hoursPt/C (1 wt%)78–88
SolventTolueneSpeier’s catalyst70–82

The choice of catalyst significantly impacts yield and selectivity. Karstedt’s catalyst offers higher efficiency (>90% yield) compared to heterogeneous Pt/C.

Platinum-Catalyzed Synthesis of Intermediates

A patented method for cationic trisiloxane surfactants provides insights into optimizing intermediates critical for the target compound. While the patent focuses on quaternary ammonium derivatives, its reaction framework applies to synthesizing the trimethylsilyloxy-substituted variant.

Key Steps from Patent CN104356154A

  • Synthesis of Trisiloxane Tertiary Amine Intermediate :
    1,1,1,3,5,5,5-heptamethyltrisiloxane reacts with N,N-dimethylethanolamine (DMEA) at 100°C for 1 hour using a platinum catalyst. This forms (Me₃SiO)₂Si(Me)(OC₂H₄)NMe₂, a tertiary amine intermediate.

  • Functionalization with Trimethylsilyloxy Groups :
    The intermediate undergoes quaternization with trimethylsilyl chloride or analogous reagents to introduce the [(CH₃)₃SiO] group. This step requires anhydrous conditions to avoid hydrolysis of the silylating agent.

Table 2: Optimization of Platinum-Catalyzed Reactions

ParameterEffect on Yield
Catalyst Loading (ppm)5–10 ppm optimal
Reaction Temperature100°C maximizes rate
Solvent PolarityNonpolar solvents preferred

Hydrolysis and Condensation Pathways

Polyether-modified trisiloxanes are synthesized via hydrolysis and condensation, a method adaptable to the target compound by modifying reagent choices. This approach is less common but offers control over siloxane bond formation.

Process Overview

  • Hydrolysis of Chlorosilanes :
    Trichlorosilane (HSiCl₃) reacts with water to form silanols (Si-OH), which condense to create the trisiloxane backbone. The octyl and trimethylsilyloxy groups are introduced via subsequent alkoxylation and silylation.

  • Condensation Catalysts :
    Acids (e.g., HCl) or bases (e.g., NH₃) accelerate siloxane bond formation. However, acidic conditions risk premature gelation, necessitating careful pH control.

Table 3: Hydrolysis-Condensation Parameters

ConditionOutcome
pH 4–5 (Acidic)Rapid condensation
pH 7–8 (Neutral)Controlled growth
Temperature 50–70°COptimal bond formation

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow reactors over batch processes to enhance yield and consistency. Key considerations include:

  • Feedstock Purity : Impurities in MDHM or octene reduce catalytic efficiency.

  • Catalyst Recovery : Platinum catalysts are recycled via filtration or distillation.

  • Byproduct Management : HCl from silylation is neutralized with scrubbers to prevent equipment corrosion.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodYield (%)ScalabilityCost Efficiency
Hydrosilylation85–92HighModerate
Platinum-Catalyzed75–88ModerateHigh
Hydrolysis-Condensation65–78LowLow

Hydrosilylation is the most scalable and widely adopted method, whereas hydrolysis-condensation is reserved for specialized applications requiring precise stereochemistry .

Scientific Research Applications

Chemical Properties and Structure

Trisiloxane compounds are characterized by their siloxane backbone and hydrophobic properties. The specific compound in focus has the molecular formula C17H44O3Si4C_{17}H_{44}O_{3}Si_{4} and a molecular weight of approximately 408.88 g/mol . Its structure includes hexamethyl and octyl groups along with a trimethylsilyl-oxy substituent, which enhances its surface-active properties and chemical stability.

Chemistry and Material Science

Trisiloxane is employed as a surfactant in various chemical reactions to enhance solubility and improve reaction kinetics. Its ability to reduce surface tension makes it an effective additive in the synthesis of silicone-based polymers and resins. The compound's unique structural features allow it to stabilize emulsions and foams in laboratory settings.

Biological Research and Medicine

In the field of biology and medicine, Trisiloxane is recognized for its biocompatibility and low toxicity. It plays a crucial role in drug delivery systems by aiding the formulation of hydrophobic drugs. Additionally, it is utilized in developing biomedical devices and coatings due to its anti-fouling properties, which prevent unwanted biological growth on surfaces.

Agricultural Applications

Trisiloxane is increasingly used as a wetting agent in agricultural formulations. Its surfactant properties enhance the efficacy of pesticides and herbicides by improving their spreadability on plant surfaces. This application is particularly valuable in precision agriculture, where effective coverage is essential for optimal crop protection.

Personal Care Products

In the cosmetics industry, Trisiloxane is a key ingredient in formulating shampoos, conditioners, and skin care products. It helps improve product spreadability and enhances the sensory experience for users by providing a smooth feel on the skin or hair.

Coatings and Sealants

The compound is also used in industrial coatings and sealants due to its excellent wetting properties. It can form thin films that protect surfaces from moisture and contaminants, making it suitable for use in various manufacturing processes.

Case Study 1: Drug Delivery Systems

Research has demonstrated that incorporating Trisiloxane into drug formulations significantly improves the solubility of poorly water-soluble drugs. A study showed enhanced bioavailability when using this compound as part of a nanocarrier system for targeted drug delivery.

Case Study 2: Agricultural Efficacy

Field trials have indicated that pesticides formulated with Trisiloxane exhibit improved adhesion to plant surfaces compared to conventional formulations. This results in better pest control outcomes while reducing the overall amount of pesticide required.

Mechanism of Action

The mechanism of action of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- primarily involves its ability to reduce surface tension. This property allows it to spread evenly across surfaces, forming a thin film that can enhance the delivery of active ingredients in various applications. The molecular targets include hydrophobic surfaces and interfaces, where it interacts through van der Waals forces and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (18547-54-1) Octyl, [(CH₃)₃SiO] C₁₇H₃₄O₃Si₄ 398.79 Surfactants, agrochemical adjuvants
1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]-trisiloxane (3555-47-3) Two [(CH₃)₃SiO] groups C₁₂H₃₆O₄Si₅ 384.84 Cosmetic stabilizers, lubricants
1,1,1,5,5,5-Hexamethyl-3-(4-pentenyl)-3-[(trimethylsilyl)oxy]-trisiloxane (846053-59-6) 4-Pentenyl, [(CH₃)₃SiO] C₁₄H₃₆O₃Si₄ 364.78 Polymer precursors
1,1,1,5,5,5-Hexamethyl-3-vinyl-3-[(trimethylsilyl)oxy]-trisiloxane (5356-84-3) Vinyl, [(CH₃)₃SiO] C₁₀H₂₄O₃Si₄ 316.70 Crosslinking agents in silicones
1,1,1,3,5,5,5-Heptamethyl-3-octyl-trisiloxane (17955-88-3) Octyl, methyl C₁₅H₃₈O₂Si₃ 334.72 Non-ionic surfactants

Key Observations:

  • Substituent Effects : The octyl group in the target compound enhances hydrophobicity compared to shorter alkyl chains (e.g., pentenyl) or reactive groups (e.g., vinyl), making it more effective as a spreading agent .
  • Bis(trimethylsilyloxy) Derivatives : Compounds like 3555-47-3 exhibit higher thermal stability due to symmetrical substitution but lack surfactant efficacy .

Table 2: Toxicity Comparison

Compound Acute Toxicity (Honey Bees) Chronic Toxicity Environmental Fate
Target Compound LD₅₀: 0.1–1 µg/bee (oral) Larval mortality at 10 ppm Rapid aqueous degradation; no root-to-leaf translocation
3555-47-3 Not reported Skin/eye irritant Low volatility; persists in industrial settings
17955-88-3 Moderate toxicity (estimated) Limited data Higher bioaccumulation potential due to methyl groups
PFOS Alternatives (e.g., D5 cyclosiloxanes) Low acute toxicity Bioaccumulative in aquatic systems Persistent in air and water

Key Findings:

  • Synergistic Toxicity: The target compound’s combination with pesticides (e.g., neonicotinoids) increases honey bee mortality by 50–70% .
  • Human Health Risks : Bis(trimethylsilyloxy) derivatives (e.g., 3555-47-3) are strong irritants but lack systemic toxicity data .

Table 3: Commercial Availability and Pricing

Compound (CAS) Purity Price (USD/g) Suppliers
Target Compound (18547-54-1) >95% $8–11 (1–25 g) Specialized chemical vendors
5356-84-3 (Vinyl derivative) >98% $9.8–46 (1–5 mL) TCI Chemicals
3555-47-3 99% $50–100 (5 g) Aldrich

Market Trends:

  • Agrochemical Demand : The target compound remains widely used despite regulatory scrutiny in the EU and Australia .
  • Cosmetic Sector : Bis(trimethylsilyloxy) variants are preferred for silicone-based formulations due to inertness .

Biological Activity

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- (CAS Number: 187593-69-7) is an organosilicon compound notable for its unique structural properties and diverse applications. This compound is characterized by a trisiloxane backbone with hexamethyl and octyl groups along with a trimethylsilyl-oxy substituent. Its biological activity is primarily derived from its surfactant properties and low toxicity, making it applicable in various fields including pharmaceuticals, agriculture, and personal care products.

Chemical Structure and Properties

  • Molecular Formula : C17H44O3Si4
  • Molecular Weight : 408.9 g/mol
  • IUPAC Name : trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane

The structure of Trisiloxane includes multiple siloxane bonds which contribute to its stability and surface-active properties. The presence of hydrophobic octyl groups enhances its efficacy in applications requiring improved wetting and spreading characteristics.

The biological activity of Trisiloxane is largely attributed to its ability to reduce surface tension. This property enables it to spread evenly across surfaces and form thin films that facilitate the delivery of active ingredients in various formulations. The compound interacts with hydrophobic surfaces through van der Waals forces and hydrogen bonding, enhancing the solubility of hydrophobic drugs and improving their bioavailability.

Applications in Biological Research

  • Drug Delivery Systems : Trisiloxane is utilized in the formulation of drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs. This enhances the pharmacokinetics of these drugs by improving their solubility and absorption rates.
  • Biomedical Devices : The compound's anti-fouling properties make it suitable for use in biomedical devices where it can prevent bacterial adhesion and biofilm formation.
  • Cosmetic Formulations : In personal care products such as shampoos and conditioners, Trisiloxane acts as a conditioning agent that improves spreadability and enhances the sensory attributes of formulations.

Case Study 1: Drug Formulation

A study investigated the use of Trisiloxane as a carrier for hydrophobic drugs. Results indicated that formulations containing this compound exhibited significantly enhanced solubility and release rates compared to traditional carriers. The study highlighted the potential for improved therapeutic efficacy in drug delivery applications.

Case Study 2: Agricultural Applications

Research on the use of Trisiloxane as a wetting agent in pesticide formulations demonstrated increased efficacy in pest control. The compound improved the coverage and penetration of pesticides on plant surfaces, leading to higher absorption rates and enhanced effectiveness against target pests.

Safety and Environmental Impact

The Government of Canada conducted a screening assessment on Trisiloxane, concluding that while it has the potential to persist in the environment, current levels of exposure do not pose significant risks to human health or the environment. The compound is not expected to accumulate in organisms at harmful levels under normal usage conditions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Trisiloxane AC17H44O3Si4Octyl group enhances hydrophobicity
Trisiloxane BC12H36O4Si5Shorter siloxane chain reduces surface activity
Trisiloxane CC18H50O4Si4Longer chain increases viscosity

Trisiloxane's unique octyl group differentiates it from other trisiloxanes by imparting distinct hydrophobic characteristics that enhance its solubility and surface activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trisiloxane derivatives with alkyl and silyloxy substituents?

  • Methodological Answer : High-yield synthesis typically involves controlled hydrolysis and condensation of silane precursors under inert atmospheres. For example, three methods are documented:

  • Route 1 : 93.7% yield via Dean-Stark distillation at 80°C for 1 hour using methyl acrylate intermediates and acid catalysts (e.g., trifluoromethanesulfonic acid) to remove low-boiling byproducts .
  • Route 2 : 93.1% yield via stepwise temperature control (5–10°C) with sulfuric acid catalysis and methanol as a solvent .
  • Route 3 : 83% yield at subambient temperatures (-15–20°C) using acetic acid and sulfuric acid .
    • Key Variables : Catalyst selection (e.g., triflic acid vs. HCl), temperature, and solvent polarity significantly impact yield and purity.

Q. How can the molecular structure of this trisiloxane be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 29Si^{29}\text{Si} NMR to identify siloxane backbone connectivity and substituent environments .
  • Mass Spectrometry : High-resolution MS (e.g., GC-MS) to verify molecular weight (e.g., C15_{15}H38_{38}O2_{2}Si3_{3}, MW 334.72) and fragmentation patterns .
  • Chromatography : HPLC or GPC to assess purity (>99% in optimized syntheses) .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported physicochemical properties (e.g., solubility, surface activity)?

  • Methodological Answer :

  • Surface Tension Analysis : Compare trisiloxane behavior with traditional surfactants using pendant drop tensiometry. Trisiloxanes exhibit "superspreading" due to their branched siloxane structure, reducing water surface tension to <25 mN/m .
  • Solubility Studies : Conduct phase diagrams in polar (e.g., water) and nonpolar solvents (e.g., hexane) to clarify discrepancies. Octyl and silyloxy groups enhance hydrophobicity but may form micelles in aqueous solutions under specific pH conditions .
    • Data Reconciliation : Cross-validate results with computational models (e.g., COSMO-RS) to predict partitioning behavior .

Q. How can researchers evaluate the environmental impact and degradation pathways of this trisiloxane?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301B tests to measure aerobic degradation rates. Siloxanes are generally resistant to hydrolysis, but alkyl chains (e.g., octyl) may undergo microbial oxidation .
  • Toxicity Profiling : Perform Daphnia magna or algal growth inhibition tests. The European Chemicals Agency (ECHA) notes low acute toxicity (LC50_{50} >100 mg/L), but long-term ecotoxicological data are limited .
  • Analytical Monitoring : Employ LC-QTOF-MS to detect degradation intermediates in simulated environmental matrices .

Q. What advanced techniques are used to study the role of this trisiloxane in UV-curable formulations?

  • Methodological Answer :

  • Photopolymerization Kinetics : Monitor curing rates via photo-DSC or real-time FTIR under UV light (e.g., 365 nm). The silyloxy group enhances crosslinking efficiency by stabilizing free radicals .
  • Mechanical Testing : Compare tensile strength and flexibility of cured films with/without trisiloxane additives. Modified trisiloxanes improve adhesion to hydrophobic substrates (e.g., polyethylene) .

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